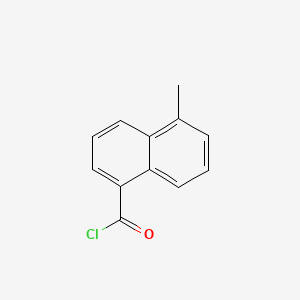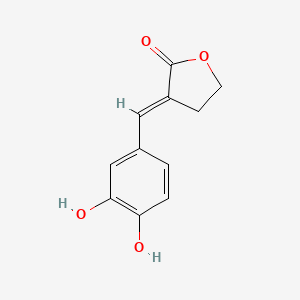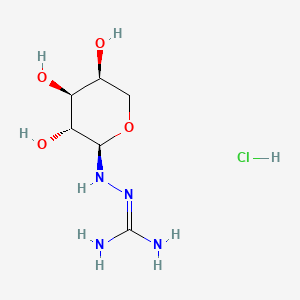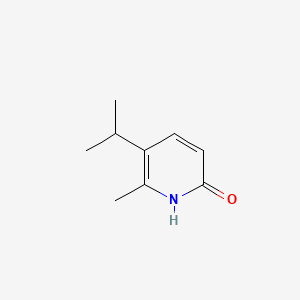
5-Methyl-1-naphthoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1-naphthoyl chloride: is an organic compound with the molecular formula C12H9ClO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carbonyl chloride group attached to the naphthalene ring. This compound is used in various chemical synthesis processes and has applications in organic chemistry research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-naphthoyl chloride typically involves the chlorination of 5-methylnaphthalene-1-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction conditions usually include refluxing the carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
5-Methylnaphthalene-1-carboxylic acid+SOCl2→5-Methylnaphthalene-1-carbonyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
化学反应分析
Types of Reactions: 5-Methyl-1-naphthoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to 5-methylnaphthalene-1-carboxaldehyde or 5-methylnaphthalene-1-methanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the methyl group can lead to the formation of 5-methylnaphthalene-1-carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used as reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Amides, esters, and other derivatives: from nucleophilic substitution.
5-Methylnaphthalene-1-carboxaldehyde: or from reduction.
5-Methylnaphthalene-1-carboxylic acid: from oxidation.
科学研究应用
Chemistry: 5-Methyl-1-naphthoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the interactions of naphthalene derivatives with biological systems. It serves as a model compound for investigating the metabolism and toxicity of polycyclic aromatic hydrocarbons.
Medicine: The compound is used in the synthesis of potential drug candidates. Its derivatives have shown promise in the development of anti-cancer and anti-inflammatory agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.
作用机制
The mechanism of action of 5-Methyl-1-naphthoyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives through nucleophilic substitution reactions. The compound can also undergo reduction and oxidation reactions, further expanding its reactivity profile.
相似化合物的比较
- 4-Methyl-1-naphthoyl chloride
- 2-Methylnaphthalene-1-carbonyl chloride
- 1-Naphthalenecarbonyl chloride
Comparison: 5-Methyl-1-naphthoyl chloride is unique due to the position of the methyl group on the naphthalene ring. This positional isomerism affects its reactivity and the types of derivatives it can form. Compared to 4-Methyl-1-naphthoyl chloride, the 5-methyl derivative has different steric and electronic properties, leading to variations in reaction outcomes and applications.
属性
CAS 编号 |
101665-68-3 |
|---|---|
分子式 |
C12H9ClO |
分子量 |
204.653 |
IUPAC 名称 |
5-methylnaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2-7H,1H3 |
InChI 键 |
JLKJBAWPPBOQFC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1C=CC=C2C(=O)Cl |
同义词 |
1-Naphthalenecarbonyl chloride, 5-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanol-N, [1-3H]](/img/structure/B561426.png)
![1,8-Dihydroimidazo[4,5-g]indole](/img/structure/B561427.png)









